molecular formula C10H18Cl2N4O B2959210 N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride CAS No. 2243504-34-7

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride

Cat. No.: B2959210
CAS No.: 2243504-34-7
M. Wt: 281.18
InChI Key: SOOVEPBYSJNOBC-UONRGADFSA-N
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Description

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying biological systems, drug development, and disease mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of (3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-ol with acetic anhydride in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

The compound is widely used in scientific research due to its unique properties. It is employed in the study of biological systems, drug development, and understanding disease mechanisms. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its effects on cellular processes and signaling pathways.

  • Medicine: Investigated for potential therapeutic uses in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide

  • N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]propionamide

  • N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]butanamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2;;/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15);2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOVEPBYSJNOBC-UONRGADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNCC1C2=NC=CN2C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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